Elq-300

Beschreibung

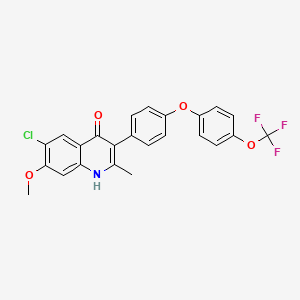

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDNKHCQIZRDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045320 | |

| Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354745-52-0 | |

| Record name | ELQ-300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELQ-300 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Elq-300 in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elq-300, a 4(1H)-quinolone-3-diarylether, is a promising antimalarial candidate with potent, multi-stage activity against Plasmodium falciparum, including drug-resistant strains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the parasite's mitochondrial electron transport chain. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in the field of antimalarial drug discovery.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound exerts its parasiticidal effect by specifically targeting the cytochrome bc1 complex (Complex III) of the P. falciparum mitochondrial electron transport chain.[1][2] Unlike the clinically used antimalarial atovaquone, which binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex, this compound is a potent inhibitor of the quinone reduction (Qi) site.[3] This distinct binding site confers several advantages, most notably its efficacy against atovaquone-resistant parasite strains.

The inhibition of the Qi site disrupts the Q-cycle, a critical process for the transfer of electrons from ubiquinol to cytochrome c. This disruption leads to the collapse of the mitochondrial membrane potential, inhibition of oxygen consumption, and ultimately, parasite death. The essentiality of the cytochrome bc1 complex for parasite survival is primarily linked to its role in regenerating ubiquinone, which is a necessary cofactor for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound on the P. falciparum mitochondrial electron transport chain.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its inhibitory activity against P. falciparum and its specific molecular target.

Table 1: In Vitro Antiplasmodial Activity of this compound

| P. falciparum Strain | Resistance Phenotype | IC50 (nM) | Reference |

| D6 | Chloroquine-sensitive | 1.3 - 5.2 | [4][5] |

| 3D7 | Chloroquine-sensitive | 1.5 - 6.8 | [4][5] |

| Dd2 | Multidrug-resistant | 2.1 - 8.9 | [4][5] |

| W2 | Multidrug-resistant | 1.8 - 7.5 | [4][5] |

| TM90-C2B | Atovaquone-resistant (Y268S in cyt b) | 1.7 - 9.1 | [3][4] |

Table 2: Inhibition of P. falciparum Cytochrome bc1 Complex by this compound

| Parameter | Value | Reference |

| IC50 | 0.56 - 0.58 nM | [5] |

| Ki | Data not available |

Table 3: Effect of this compound on Mammalian Cells

| Cell Line | Assay | Effect | Reference |

| HepG2 (human liver) | ATP production | No inhibition up to 25 µM | [6] |

| Rat cell lines | ATP levels | No measurable adverse effect at ≥ 10 µM | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

-

Preparation of Drug Plates: Serially dilute this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

-

Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to 1% parasitemia and 2% hematocrit in complete culture medium.

-

Incubation: Add the parasite culture to the drug-containing plates and incubate for 72 hours at 37°C in a gas mixture of 5% O2, 5% CO2, and 90% N2.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add this buffer to each well.

-

Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Measurement of Mitochondrial Oxygen Consumption (Seahorse XFe96)

This assay measures the effect of this compound on the oxygen consumption rate (OCR) of isolated P. falciparum mitochondria.

-

Parasite Preparation: Isolate late trophozoite and schizont stage parasites from culture using magnetic-activated cell sorting (MACS).

-

Permeabilization: Resuspend the parasites in a mitochondrial assay buffer and permeabilize the plasma membrane with a low concentration of saponin.

-

Plate Seeding: Seed the permeabilized parasites onto a Seahorse XF96 cell culture microplate pre-coated with an adhesive.

-

Assay Setup: Prepare a Seahorse sensor cartridge with sequential injection ports containing substrates (e.g., succinate) and inhibitors (e.g., this compound, antimycin A).

-

Measurement: Place the cell plate and sensor cartridge into the Seahorse XFe96 analyzer. The instrument will measure the OCR in real-time before and after the injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay utilizes the fluorescent probe JC-1 to assess changes in the mitochondrial membrane potential upon treatment with this compound.

-

Parasite Treatment: Incubate synchronized P. falciparum cultures with this compound at various concentrations for a defined period.

-

JC-1 Staining: Add JC-1 dye to the parasite cultures and incubate at 37°C. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically inactive cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

-

Microscopy or Flow Cytometry: Visualize the stained parasites using a fluorescence microscope or quantify the red and green fluorescence signals using a flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

In Vitro Selection of this compound Resistant Parasites

This protocol describes the generation of this compound resistant P. falciparum lines through continuous drug pressure.

-

Initiation of Selection: Start with a clonal population of P. falciparum and expose it to a low concentration of this compound (typically 1x to 3x the IC50).

-

Continuous Culture: Maintain the parasite culture under continuous drug pressure, changing the media and adding fresh drug regularly.

-

Monitoring: Monitor the parasitemia by Giemsa-stained blood smears. Initially, a significant drop in parasitemia is expected.

-

Stepwise Increase in Drug Concentration: Once the parasites adapt and resume growth, gradually increase the concentration of this compound.

-

Isolation of Resistant Clones: After a stable resistant population is established, clone the parasites by limiting dilution to obtain a pure resistant line.

-

Characterization: Determine the IC50 of the resistant clone to confirm the degree of resistance. Sequence the cytochrome b gene to identify potential mutations conferring resistance.

Resistance to this compound

Resistance to this compound has been generated in vitro and is associated with point mutations in the cytochrome b gene, specifically within the Qi site. A commonly reported mutation is I22L. [cite: ] Importantly, parasites resistant to this compound generally remain sensitive to Qo site inhibitors like atovaquone, and vice versa.[3] This lack of cross-resistance makes the combination of a Qi and a Qo site inhibitor a promising strategy to combat the emergence of drug resistance.

Conclusion

This compound is a potent antimalarial agent that acts by inhibiting the Qi site of the P. falciparum cytochrome bc1 complex. This mechanism is distinct from that of atovaquone, providing a valuable tool against atovaquone-resistant parasites. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug developers working on the next generation of antimalarial therapies. Further investigation into the precise kinetics of cytochrome bc1 inhibition (Ki values) and the direct impact on parasite ATP levels will further enhance our understanding of this promising drug candidate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate this compound for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Elq-300: A Technical Overview of a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elq-300 is a potent, orally bioavailable antimalarial compound belonging to the class of 4(1H)-quinolone-3-diarylethers.[1] It is a promising drug candidate that demonstrates activity against all life cycle stages of the Plasmodium parasite, including the blood, liver, and transmission stages, making it a potential tool for both treatment and prophylaxis of malaria.[2][3] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic compound with the following chemical identity:

-

IUPAC Name: 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]quinolin-4(1H)-one[4]

-

Molecular Formula: C₂₄H₁₇ClF₃NO₄[4]

-

Molecular Weight: 475.85 g/mol [4]

-

SMILES: Cc1c(c(=O)c2cc(c(cc2[nH]1)OC)Cl)c3ccc(cc3)Oc4ccc(cc4)OC(F)(F)F[4]

-

InChI: InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)[4]

-

InChIKey: WZDNKHCQIZRDKW-UHFFFAOYSA-N[4]

Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

This compound exerts its antimalarial effect by targeting the mitochondrial electron transport chain of the Plasmodium parasite. Specifically, it is a potent and selective inhibitor of the cytochrome bc₁ complex (Complex III) at the ubiquinol reduction site (Qᵢ site).[2][3][5] This inhibition disrupts the parasite's ability to synthesize pyrimidines, which are essential for DNA and RNA replication, ultimately leading to parasite death.[3] The mechanism is distinct from that of atovaquone, another cytochrome bc₁ inhibitor that binds to the ubiquinol oxidation site (Qₒ site).[2] This difference in binding sites makes this compound effective against atovaquone-resistant strains of Plasmodium falciparum.[6]

Figure 1: Mechanism of action of this compound on the Plasmodium mitochondrial electron transport chain.

Efficacy Data

This compound has demonstrated potent activity against various species and life cycle stages of the malaria parasite.

Table 1: In Vitro Activity of this compound

| Parasite Species/Strain | Life Cycle Stage | Assay | IC₅₀ / EC₅₀ (nM) | Reference |

| P. falciparum (D6) | Asexual Blood Stage | SYBR Green I | 0.5 - 1.5 | [3] |

| P. falciparum (Dd2) | Asexual Blood Stage | SYBR Green I | 0.5 - 1.5 | [3] |

| P. falciparum (Tm90-C2B, atovaquone-resistant) | Asexual Blood Stage | SYBR Green I | 0.5 - 1.5 | [3] |

| P. falciparum | Gametocytes (Stage IV-V) | High-Content Imaging | 71.9 | [7] |

| P. falciparum | Cytochrome bc₁ Complex | Enzyme Inhibition | 0.56 | [3] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Murine Model | Parasite Species | Efficacy Endpoint | Oral Dose (mg/kg/day) | Reference |

| 4-Day Suppression Test | P. yoelii | ED₅₀ | 0.02 | [2] |

| 4-Day Suppression Test | P. yoelii | ED₉₀ | 0.05 | [2] |

| Causal Prophylaxis | P. berghei | Complete Protection | 0.03 (single dose) | [2] |

| Patent Infection | P. yoelii | Complete Cure | 1 (4 daily doses) | [3] |

Experimental Protocols

In Vitro Antimalarial Activity (SYBR Green I Assay)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Assay Setup: Asynchronous parasite cultures are diluted to a parasitemia of 0.2% in a 2% hematocrit suspension. 100 µL of this suspension is added to the wells of a 96-well plate containing serial dilutions of this compound.

-

Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a sigmoidal dose-response curve-fitting model.

In Vivo Efficacy (4-Day Suppression Test in Mice)

This model assesses the ability of a compound to inhibit parasite growth in a murine malaria model.

-

Infection: Mice are infected intravenously with Plasmodium yoelii-infected erythrocytes.

-

Drug Administration: this compound, formulated in a suitable vehicle (e.g., polyethylene glycol 400), is administered orally to groups of infected mice once daily for four consecutive days, starting 24 hours post-infection. A control group receives the vehicle only.

-

Parasitemia Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and examined microscopically to determine the percentage of infected erythrocytes (parasitemia).

-

Data Analysis: The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) compared to the vehicle control group is calculated.

In Vitro Inhibition of P. falciparum Cytochrome bc₁ Complex

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the target.

-

Mitochondria Isolation: Mitochondria are isolated from P. falciparum cultures.

-

Enzyme Assay: The cytochrome c reductase activity of the isolated mitochondria is measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm. The reaction is initiated by the addition of a ubiquinol substrate (e.g., decylubiquinol).

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound.

-

Data Analysis: The rate of cytochrome c reduction is plotted against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a highly potent antimalarial candidate with a novel mechanism of action that is effective against drug-resistant parasite strains. Its activity across multiple life cycle stages highlights its potential as a versatile tool in the fight against malaria. While challenges related to its physicochemical properties have been noted, the development of prodrugs has shown promise in overcoming these limitations.[3] Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

- 1. New antimalarial drug class resists resistance | Research | Chemistry World [chemistryworld.com]

- 2. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate this compound for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. mesamalaria.org [mesamalaria.org]

- 7. researchgate.net [researchgate.net]

The Potent Multi-Stage Activity of ELQ-300 Against the Malaria Parasite: A Technical Overview

Abstract

ELQ-300 is a preclinical antimalarial drug candidate belonging to the 4-(1H)-quinolone-3-diarylether class of compounds. It has demonstrated potent, subnanomolar inhibitory activity against the cytochrome bc1 complex of Plasmodium parasites, a critical component of the mitochondrial electron transport chain.[1][2] A significant attribute of this compound is its broad-spectrum activity against multiple life cycle stages of the human malaria parasites, Plasmodium falciparum and Plasmodium vivax, positioning it as a promising candidate for treatment, prophylaxis, and transmission-blocking strategies.[1][3][4] This technical guide provides an in-depth overview of the life cycle stages of the malaria parasite susceptible to this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its parasiticidal effects by selectively inhibiting the parasite's cytochrome bc1 complex (also known as complex III) at the quinone reductase (Qi) site.[1][5] This is distinct from the mode of action of atovaquone, another cytochrome bc1 inhibitor, which targets the quinol oxidase (Qo) site.[1][5] The inhibition of the coenzyme Q cycle disrupts the electron transport chain, which is essential for vital cellular processes, including de novo pyrimidine biosynthesis.[1] This targeted action confers high selectivity for the parasite's mitochondria over the human equivalent.[6]

Activity Across the Plasmodium Life Cycle

This compound has demonstrated comprehensive activity, targeting the parasite in both the human host and the mosquito vector. This multi-stage efficacy is a critical attribute for a drug candidate aimed at malaria eradication.

Asexual Blood Stages

This is the life cycle stage responsible for the clinical symptoms of malaria. This compound is highly potent against the asexual erythrocytic stages of P. falciparum, including strains resistant to other antimalarials like chloroquine and atovaquone.[3][6] It also shows potent activity against clinical isolates of P. vivax.[3]

Liver Stages (Exoerythrocytic Stages)

The parasite's development in the liver is clinically silent but a crucial phase for establishing infection. This compound is active against these exoerythrocytic stages.[3][6] In murine models, a single low oral dose of this compound was shown to prevent sporozoite-induced infections, highlighting its prophylactic potential.[1]

Transmission Stages

To interrupt the spread of malaria, it is vital to target the sexual stages of the parasite, which are responsible for transmission from humans to mosquitoes. This compound is active against gametocytes, the sexual precursor cells in humans, as well as the subsequent stages within the mosquito vector, including zygotes, ookinetes, and oocysts.[1][3] Studies have shown that oocyst formation in mosquitoes was completely inhibited after feeding on mice treated with a low dose of this compound.[1]

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parasite Species | Strain | Assay Type | Parameter | Value | Reference |

| P. falciparum | D6 (sensitive) | SYBR Green | IC50 | 6.0 nM | [6] |

| P. falciparum | Dd2 (CQ-resistant) | SYBR Green | IC50 | 6.0 nM | [6] |

| P. falciparum | Tm90-C2B (ATO-resistant) | SYBR Green | IC50 | 2.0 nM | [6] |

| P. falciparum | Field Isolates | Modified WHO Microtest | EC50 (median) | 14.9 nM | [3] |

| P. vivax | Field Isolates | Modified WHO Microtest | EC50 (median) | 17.9 nM | [3] |

| P. falciparum | Stage IV-V Gametocytes | High-Content Imaging | IC50 | 71.9 nM | [7] |

| P. berghei | Sporozoites (liver stage) | Luciferase Assay | pEC50 | 9.0 (EC50 ~1 nM) | [8] |

| P. falciparum | - | Cytochrome bc1 Inhibition | IC50 | 0.56 nM | [1] |

CQ: Chloroquine; ATO: Atovaquone

Table 2: In Vivo Efficacy of this compound in Murine Models

| Murine Model | Parasite Species | Dosing Regimen | Parameter | Value (mg/kg/day) | Reference |

| ICR Mice | P. berghei | 4-day Thompson Test | ED50 | 0.016 | [3] |

| ICR Mice | P. berghei | 4-day Thompson Test | Cure | 0.1 | [3] |

| ICR Mice | P. berghei | 4-day Thompson Test | No Recrudescence | 1.0 | [3] |

| CF1 Mice | P. yoelii | 4-day Suppression Test | ED50 | 0.02 | [1] |

| CF1 Mice | P. yoelii | 4-day Suppression Test | ED90 | 0.05 - 0.15 | [1][3] |

| CF1 Mice | P. yoelii | 4-day Suppression Test | Non-Recrudescence Dose | 0.3 - 1.0 | [1] |

| SCID Mice | P. falciparum | 7-day | ED90 | 5.9 | [3][7] |

Experimental Methodologies

In Vitro Asexual Stage Proliferation Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

-

Protocol:

-

Ring-stage parasite cultures are synchronized and diluted to 1% parasitemia and 1% hematocrit.

-

The parasite suspension (100 µL) is added to 96-well plates containing serial dilutions of the test compound.

-

Plates are incubated for 72 hours under a reduced oxygen atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[9]

-

After incubation, parasite growth is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

-

IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.

-

In Vivo 4-Day Suppressive Test (Peters Test)

This is a standard model to assess the efficacy of antimalarial compounds against blood-stage infections in mice.

-

Protocol:

-

Female CF1 or ICR mice are infected intravenously with a specified number of parasitized erythrocytes (e.g., 2.5 x 104 to 5.0 x 104P. yoelii).[1]

-

Drug administration commences 24 hours post-infection (Day 1) and continues for four consecutive days.

-

The test compound is typically dissolved in a vehicle like PEG 400 and administered via oral gavage.

-

On Day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.[1][6]

-

The 50% and 90% effective doses (ED50 and ED90) are calculated by comparing the parasitemia in treated groups to a vehicle-treated control group.

-

Liver Stage Activity Assay

This assay assesses the compound's ability to inhibit parasite development in hepatocytes.

-

Protocol:

-

A monolayer of HEPG2 hepatoma cells is seeded in culture plates.

-

Luciferase-expressing P. berghei sporozoites are added to the cells and allowed to infect for one hour.

-

After infection, the medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Cultures are incubated for 44 hours at 37°C.[3]

-

Luciferase expression, which correlates with parasite viability and development, is measured. The data is then used to determine EC50 values.[3]

-

Conclusion

This compound is a potent, multi-stage antimalarial candidate that effectively targets the liver, blood, and transmission stages of the malaria parasite. Its unique mechanism of action at the Qi site of the cytochrome bc1 complex contributes to its high potency and activity against atovaquone-resistant strains.[5] Although challenges related to its physicochemical properties, such as poor aqueous solubility, have been noted, the development of prodrug strategies is underway to enhance its clinical potential.[1][6] The comprehensive life cycle activity of this compound makes it a valuable tool in the ongoing effort to develop new therapies for the treatment, prevention, and eventual eradication of malaria.

References

- 1. This compound Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Quinolone-3-Diarylethers: A new class of drugs for a new era of malaria eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianscientist.com [asianscientist.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate this compound for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. mdpi.com [mdpi.com]

ELQ-300: A Technical Guide to a Novel Cytochrome bc1 Complex Inhibitor for Malaria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELQ-300 is a potent, next-generation antimalarial compound belonging to the 4-quinolone-3-diarylethers class.[1] It exerts its parasiticidal effects by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) of Plasmodium parasites, a critical enzyme in the electron transport chain.[1][2] Notably, this compound targets the quinone reductase (Qi) site of the complex, distinguishing it from the quinol oxidase (Qo) site inhibitor atovaquone.[3][4][5] This distinct mechanism of action confers activity against atovaquone-resistant strains and presents a low propensity for the development of resistance.[3][6] Preclinical studies have demonstrated that this compound is highly active against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, including those responsible for transmission.[1][2][7] Despite its promising efficacy, the clinical development of this compound has been hampered by its poor aqueous solubility and high crystallinity.[3][8] To address these limitations, prodrug strategies, such as the development of ELQ-331, have been successfully employed to enhance oral bioavailability.[3][8] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The cytochrome bc1 complex is a vital component of the mitochondrial electron transport chain in Plasmodium parasites. It facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.[9][10][11] The complex operates via a "Q-cycle" mechanism, involving two distinct ubiquinone/ubiquinol binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[9][12]

This compound selectively binds to and inhibits the Qi site of the Plasmodium cytochrome bc1 complex.[3][4][13] This inhibition disrupts the Q-cycle, leading to the collapse of the mitochondrial membrane potential and the cessation of pyrimidine biosynthesis, which is essential for DNA replication and parasite survival.[8][14] The parasiticidal effect of this compound is a direct consequence of this metabolic disruption.[8]

A key advantage of this compound is its activity against parasite strains that have developed resistance to atovaquone, an antimalarial that targets the Qo site.[4][5][6] Resistance to atovaquone is often associated with point mutations in the cytochrome b gene, specifically at the Qo site.[15] Since this compound binds to a different site (Qi), it remains effective against these resistant parasites.[4][16]

Figure 1: Mechanism of this compound action on the parasite's electron transport chain.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against various Plasmodium species and strains.

Table 1: In Vitro Activity of this compound

| Parasite Species | Strain | IC50 (nM) | EC50 (nM) | Reference(s) |

| P. falciparum | D6 (drug-sensitive) | 6.0 | - | [3] |

| P. falciparum | Dd2 (chloroquine-resistant) | 6.0 | - | [3] |

| P. falciparum | Tm90-C2B (atovaquone-resistant) | 2.0 | - | [3] |

| P. falciparum | Clinical Isolate | - | 14.9 | [15] |

| P. vivax | Clinical Isolate | - | 17.9 | [15] |

| P. falciparum | (cytochrome bc1 complex) | 0.56 - 0.58 | - | [8][17] |

Table 2: In Vivo Efficacy of this compound in Murine Models (P. yoelii)

| Dosing Regimen | ED50 (mg/kg/day) | ED90 (mg/kg/day) | Non-Recrudescence Dose (mg/kg/day) | Single Dose Cure (mg/kg) | Reference(s) |

| 4-day | 0.020 | 0.050 - 0.060 | 1.0 | >20 | [3][8] |

| 1-day | 0.03 | - | - | - | [18] |

Experimental Protocols

In Vitro Inhibition of P. falciparum Cytochrome bc1 Complex

This assay determines the 50% inhibitory concentration (IC50) of a compound against the isolated parasite mitochondrial cytochrome bc1 complex.

Methodology:

-

Mitochondrial Preparation: Isolate hemozoin-free mitochondria from P. falciparum cultures.[19]

-

Assay Buffer: Prepare a buffered solution containing horse heart cytochrome c.[19]

-

Reaction Initiation: In a stirred cuvette at 35°C, initiate the reaction by adding the mitochondrial preparation, the test inhibitor (e.g., this compound), and 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (decylubiquinol).[19]

-

Spectroscopic Analysis: Monitor the cytochrome c reductase activity using a dual-wavelength spectrophotometer in dual mode (550 to 541 nm).[19]

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Figure 2: Workflow for the in vitro cytochrome bc1 inhibition assay.

In Vivo 4-Day Suppression Test (Peters Test) in Mice

This murine model is used to assess the in vivo efficacy of antimalarial compounds against the blood stages of Plasmodium.

Methodology:

-

Infection: Infect female mice intravenously with Plasmodium yoelii parasitized erythrocytes.[3][8]

-

Drug Administration: Beginning 24 hours post-infection, administer the test compound (e.g., this compound dissolved in a vehicle like PEG-400) orally by gavage once daily for four consecutive days.[3][4] A positive control (e.g., chloroquine) and a vehicle control group should be included.[3]

-

Parasitemia Assessment: On day 5 post-infection, prepare Giemsa-stained blood smears from each mouse.[3]

-

Data Analysis: Determine the percent parasitemia by microscopic examination and calculate the dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) relative to the untreated controls.[3]

Figure 3: Timeline for the in vivo 4-day suppression test.

Challenges and Future Directions

The primary obstacle to the clinical advancement of this compound is its poor physicochemical properties, specifically its low aqueous solubility and high crystallinity, which limit its oral absorption at higher doses.[6][8] This has made it challenging to achieve the high blood concentrations necessary for single-dose cures and to establish a wide therapeutic window in preclinical safety studies.[8]

To overcome these limitations, a prodrug approach has been successfully implemented.[3][8] Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in vivo. ELQ-331, a bioreversible O-linked carbonate ester prodrug of this compound, has demonstrated significantly improved oral bioavailability.[3][8] In murine models, ELQ-331 delivers higher plasma concentrations of this compound and is curative in a single low dose.[3][8]

Future research and development efforts are likely to focus on:

-

Optimizing prodrug strategies to further enhance the pharmacokinetic profile of this compound.

-

Conducting comprehensive preclinical safety and toxicology studies with promising prodrug candidates.

-

Evaluating this compound or its prodrugs in combination with other antimalarials to potentially enhance efficacy and combat resistance.[4][5]

-

Advancing the most promising formulation into human clinical trials.[2]

Conclusion

This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, targeting the Qi site of the cytochrome bc1 complex, provides a powerful tool against drug-resistant malaria. While challenges related to its physicochemical properties have been identified, the successful development of prodrugs like ELQ-331 has paved a viable path forward for its clinical development. Continued research and development of this compound and its derivatives hold the promise of a new, effective, and resistance-breaking treatment for malaria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate this compound for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. mesamalaria.org [mesamalaria.org]

- 7. sciencechronicle.in [sciencechronicle.in]

- 8. This compound Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome_bc1_Complex [collab.its.virginia.edu]

- 10. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. abmole.com [abmole.com]

- 14. New antimalarial drug class resists resistance | Research | Chemistry World [chemistryworld.com]

- 15. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Atovaquone and this compound Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Qi Site Inhibition of the Cytochrome bc1 Complex by Elq-300

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elq-300 is a promising experimental antimalarial agent belonging to the 4-quinolone-3-diarylethers class of compounds.[1] It is a late-lead candidate derived from the structural optimization of endochin, a compound with known antiplasmodial activity but poor metabolic stability.[2] this compound exhibits potent activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax, including those crucial for disease transmission.[1][3] Its mechanism of action involves the targeted inhibition of the mitochondrial cytochrome bc1 complex, a critical enzyme in the parasite's electron transport chain.[1] A key feature of this compound is its specific interaction with the quinone reduction (Qi) site of the complex, distinguishing it from other inhibitors like atovaquone, which target the quinol oxidation (Qo) site.[4][5] This distinct binding site confers activity against atovaquone-resistant parasite strains and presents opportunities for novel combination therapies.[4][6]

Core Mechanism of Action: Qi Site Inhibition

The cytochrome bc1 complex (Complex III) is a central component of the mitochondrial electron transport chain.[7][8] It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which contributes to ATP synthesis.[8][9] In Plasmodium, the function of the cytochrome bc1 complex is also critically linked to the regeneration of ubiquinone, which is required for de novo pyrimidine biosynthesis by the enzyme dihydroorotate dehydrogenase (DHODH).[4]

The catalytic mechanism, known as the Q-cycle, involves two separate binding sites for the ubiquinone substrate:

-

Qo (Quinol Oxidation) Site: Located near the positive side (intermembrane space) of the inner mitochondrial membrane. Here, ubiquinol is oxidized, releasing two protons and transferring two electrons. One electron is passed to the Rieske iron-sulfur protein and then to cytochrome c1, while the second is transferred across the membrane via two heme groups (bL and bH) to the Qi site.

-

Qi (Quinone Reduction) Site: Located near the negative side (mitochondrial matrix) of the membrane. Here, a ubiquinone molecule is reduced back to ubiquinol in a two-step process, utilizing the electrons transferred from the Qo site.

This compound acts as a potent and selective inhibitor of the Qi site.[4][6][10] By binding to this site, it blocks the reduction of ubiquinone, thereby disrupting the Q-cycle. This leads to the collapse of the mitochondrial membrane potential, inhibition of pyrimidine biosynthesis, and ultimately, parasite death.[4] Because it targets a different site than atovaquone (a Qo site inhibitor), this compound remains effective against parasite strains that have developed resistance to atovaquone through mutations in the Qo site (e.g., Y268S).[4][6][7]

Caption: The mitochondrial Q-cycle and sites of inhibition.

Quantitative Inhibitory Data

This compound demonstrates potent activity against the parasite enzyme and whole parasites, including drug-resistant strains, while maintaining high selectivity over the human ortholog.

Table 1: In Vitro and Ex Vivo Antiplasmodial Activity of this compound

| Parasite Species | Strain / Isolate | Resistance Profile | Potency Metric | Value (nM) | Reference |

|---|---|---|---|---|---|

| P. falciparum | D6 | Drug-sensitive | IC50 | 6.0 | [11] |

| P. falciparum | Dd2 | Chloroquine-resistant | IC50 | 6.0 - 6.6 | [10][11] |

| P. falciparum | Tm90-C2B | Atovaquone-resistant (Y268S) | IC50 | 2.0 - 4.6 | [10][11] |

| P. falciparum | D1 | This compound-resistant (I22L) | IC50 | 160 | [10] |

| P. falciparum | Clinical Field Isolates | Multidrug-resistant | EC50 (median) | 14.9 | [2][12] |

| P. vivax | Clinical Field Isolates | Drug-resistant | EC50 (median) | 17.9 |[2][12] |

Table 2: Enzymatic Inhibition and Host Cell Selectivity of this compound

| Target Enzyme | Potency Metric | Value (nM) | Reference |

|---|---|---|---|

| P. falciparum Cytochrome bc1 | IC50 | 0.56 - 0.58 | [3][12] |

| Human Cytochrome bc1 | IC50 | >10,000 | [11][13] |

| Selectivity Index (Human/P. falciparum) | Ratio | >17,000 | |

Table 3: In Vivo Efficacy of this compound in Murine Models (P. yoelii)

| Treatment Regimen | Efficacy Metric | Value (mg/kg/day) | Reference |

|---|---|---|---|

| Monotherapy (4-day) | ED50 | 0.02 | [3][11] |

| Monotherapy (4-day) | ED90 | 0.05 - 0.06 | [3][11] |

| Combination (1:1 with Atovaquone, 4-day) | ED50 | 0.02 | [4] |

| Combination (3:1 with Atovaquone, 4-day) | ED50 | 0.01 | [4] |

| Combination with Atovaquone (single dose) | Curative Dose | 1.0 (combined) |[4][5] |

Resistance Profile

Resistance to this compound has been generated in vitro and observed in murine models.[6][7] It is consistently associated with point mutations in the gene encoding cytochrome b, specifically within the Qi binding pocket. The most commonly identified mutation is I22L.[6][7] Importantly, parasites with Qi site mutations conferring this compound resistance remain fully susceptible to Qo site inhibitors like atovaquone.[4][6] Conversely, atovaquone-resistant parasites with Qo site mutations (e.g., Y268S/C) are fully sensitive to this compound.[4][6] This lack of cross-resistance forms the basis for the synergistic use of this compound and atovaquone in combination therapy, which has been shown to be highly effective and can prevent the emergence of resistant parasites.[4][5]

Caption: Non-cross-resistance between Qi and Qo inhibitors.

Experimental Protocols

Cytochrome bc1 Inhibition Assay (Spectrophotometric)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the isolated P. falciparum cytochrome bc1 complex.

Methodology: The assay monitors the reduction of cytochrome c, which is catalyzed by the bc1 complex.[3][14]

-

Reaction Mixture Preparation: A buffered solution (e.g., 50 mM KPi, pH 7.5, 2 mM EDTA, 10 mM KCN) is prepared in a stirred cuvette at 35°C.[14][15]

-

Component Addition: Horse heart cytochrome c (e.g., 30 µM) and the hemozoin-free mitochondrial preparation containing the cytochrome bc1 complex are added.[3][15]

-

Inhibitor Incubation: A range of concentrations of this compound (dissolved in a solvent like DMSO) is added to the mixture.

-

Reaction Initiation: The reaction is initiated by the addition of a ubiquinol substrate, such as 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (decylubiquinol).[3][14]

-

Data Acquisition: The rate of cytochrome c reduction is measured by monitoring the increase in absorbance at 550 nm using a spectrophotometer, often in a dual-wavelength mode (e.g., 550 nm vs. 541 nm) to minimize background noise.[3][14]

-

Analysis: The rate of reaction at each inhibitor concentration is compared to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Caption: Protocol for the bc1 enzymatic assay.

In Vitro Antimalarial Assay (SYBR Green I-based)

This cell-based assay determines the potency of a compound against the asexual blood stages of P. falciparum in culture.

Methodology: This method relies on the measurement of parasite DNA content using the fluorescent dye SYBR Green I.

-

Parasite Culture: Asynchronous or synchronous cultures of P. falciparum are maintained in human erythrocytes in a complete culture medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, serial dilutions of this compound are prepared.

-

Inoculation: Parasitized erythrocytes (e.g., at 0.5% parasitemia and 2% hematocrit) are added to each well. Appropriate controls (no drug, uninfected erythrocytes) are included.

-

Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).[11]

-

Lysis and Staining: A lysis buffer containing the SYBR Green I dye is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.

-

Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: The fluorescence signal, which is proportional to the amount of parasite DNA, reflects parasite growth. The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.

Caption: Protocol for the in vitro parasite growth assay.

In Vivo Efficacy Murine Model (4-Day Suppressive Test)

This model, also known as the Peters test, is a standard method for evaluating the in vivo efficacy of an antimalarial compound against a patent blood-stage infection.

Methodology:

-

Infection: Mice (e.g., Swiss outbred) are infected intravenously or intraperitoneally with a specific number of Plasmodium yoelii parasitized erythrocytes (Day 0).[3][4]

-

Drug Formulation: this compound is prepared in a suitable vehicle for oral administration, such as polyethylene glycol (PEG) 400.[3][4]

-

Dosing: Treatment begins 24 hours post-infection (Day 1). The mice receive a daily oral dose of the drug for four consecutive days (Days 1-4).[4][11] A vehicle control group receives the formulation without the drug.

-

Monitoring: On Day 5, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

-

Parasitemia Determination: The percentage of parasitized red blood cells is determined by microscopic examination.

-

Analysis: The average parasitemia of the treated groups is compared to that of the vehicle control group. The dose required to suppress parasitemia by 50% (ED50) and 90% (ED90) is calculated. For curative studies, mice are monitored for up to 30 days to check for parasite recrudescence.[3]

Caption: Protocol for the in vivo efficacy study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Atovaquone and this compound Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria [pubmed.ncbi.nlm.nih.gov]

- 6. Atovaquone and this compound Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate this compound for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Elq-300: A Potent, Multi-Stage Antimalarial Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elq-300 is a preclinical antimalarial drug candidate belonging to the 4-quinolone-3-diarylether class of compounds.[1] It has demonstrated potent activity against multiple species of the Plasmodium parasite, the causative agent of malaria, including drug-resistant strains.[2] A significant attribute of this compound is its efficacy against all life cycle stages of the parasite that are crucial for transmission, positioning it as a potential tool for both treatment and prevention of malaria.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound's antimalarial activity, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its antimalarial effect by selectively inhibiting the parasite's mitochondrial cytochrome bc1 complex, also known as complex III in the electron transport chain.[1][4] This inhibition disrupts the parasite's energy metabolism and pyrimidine biosynthesis, ultimately leading to parasite death.[3] Notably, this compound targets the Qi site of the cytochrome bc1 complex.[3][5] This is distinct from the quinolone drug atovaquone, which targets the Qo site of the same complex.[3][4] This difference in binding sites means that this compound retains its activity against atovaquone-resistant strains of Plasmodium falciparum that harbor mutations in the Qo site.[4][6] The dual-site inhibition strategy, combining this compound with a Qo site inhibitor like atovaquone, has shown synergistic effects and a reduced risk of resistance development in preclinical studies.[4][7]

In Vitro Antimalarial Activity

This compound has demonstrated potent sub-nanomolar to low nanomolar activity against various strains of P. falciparum in vitro. The following table summarizes the 50% inhibitory concentration (IC50) values reported in preclinical studies.

| P. falciparum Strain | IC50 (nM) | Reference |

| D6 | 1.7 | [3] |

| Dd2 | 2.5 | [3] |

| Tm90-C2B | 2.3 | [3] |

| Field Isolates (median) | 14.9 | [8] |

Experimental Protocol: In Vitro SYBR Green I-Based Fluorescence Assay

The in vitro activity of this compound is commonly assessed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of intraerythrocytic parasites.

In Vivo Antimalarial Efficacy

This compound has demonstrated high efficacy in murine models of malaria, showing potent activity in suppressing parasitemia and achieving cures at low doses.

In Vivo Efficacy Against Plasmodium yoelii

The "4-day suppressive test" is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

| Compound | ED50 (mg/kg/day) | ED90 (mg/kg/day) | Non-Recrudescence Dose (mg/kg/day) | Single-Dose Cure (mg/kg) | Reference |

| This compound | 0.02 | 0.06 | 1.0 | >20 | [3] |

| Chloroquine | 1.1 | 1.8 | >64 | >64 | [3] |

Experimental Protocol: 4-Day Suppressive Test (Peters Test)

This in vivo test evaluates the efficacy of a drug in suppressing parasite growth in mice infected with P. yoelii.

In Vivo Efficacy Against Plasmodium falciparum in Humanized Mice

This compound has also been evaluated in immunodeficient mice engrafted with human red blood cells and infected with P. falciparum. In this model, an ED90 of 5.9 mg/kg/day was determined.[9]

Multi-Stage Activity

A key advantage of this compound is its activity against multiple stages of the malaria parasite's life cycle.

-

Liver Stage: A single oral dose of 0.03 mg/kg prevented sporozoite-induced infections in mice.[3]

-

Blood Stage: As detailed above, this compound is highly effective against the asexual blood stages of the parasite.[3]

-

Transmission Stages: this compound inhibits the development of gametocytes, the sexual stage of the parasite, and completely inhibits oocyst formation in mosquitoes that feed on treated animals at a dose as low as 0.1 mg/kg.[2][3] This transmission-blocking activity is crucial for malaria eradication efforts. At a concentration of one micromole, this compound was able to reduce the oocyte count in mosquitoes by 99.4%.[2]

Pharmacokinetics and Prodrug Development

Despite its excellent antimalarial profile, the clinical development of this compound has been hampered by its poor aqueous solubility and high crystallinity, which limit its oral absorption and bioavailability.[3][5] To overcome these limitations, prodrugs of this compound have been developed. Prodrugs are inactive derivatives that are converted to the active drug in the body.

One such prodrug, ELQ-337, an ethyl carbonate ester of this compound, has shown enhanced oral bioavailability.[3] In mouse models, ELQ-337 delivered 3- to 4-fold higher plasma concentrations of this compound compared to the parent drug administered at an equivalent molar dose.[10] This improved pharmacokinetic profile allows for single-dose cures in mice at low milligram per kilogram doses.[10] Another prodrug, ELQ-331, has also shown promise, providing a single-dose cure against P. yoelii at 3 mg/kg in mice.[11]

Resistance Profile

The emergence of drug resistance is a major challenge in malaria control. Preclinical studies suggest that the risk of resistance development to this compound is low, with a much lower propensity for resistance in vitro compared to atovaquone.[3] Furthermore, this compound is fully active against atovaquone-resistant parasites.[4] The combination of this compound with atovaquone has been shown to be highly synergistic and effective at preventing the emergence of atovaquone-resistant parasites in vivo.[7]

Conclusion

This compound is a potent preclinical antimalarial candidate with a novel mechanism of action that is effective against all life cycle stages of the malaria parasite, including drug-resistant strains. While challenges related to its physicochemical properties exist, the development of prodrugs has shown significant promise in improving its pharmacokinetic profile. The low propensity for resistance and its synergistic activity with other antimalarials make this compound a valuable asset in the pipeline for new malaria therapies and a potential cornerstone for future malaria control and eradication strategies. Further preclinical and clinical development is warranted to fully evaluate its potential in humans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sciencechronicle.in [sciencechronicle.in]

- 3. This compound Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. mesamalaria.org [mesamalaria.org]

- 7. Atovaquone and this compound Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. pubs.acs.org [pubs.acs.org]

ELQ-300 for Plasmodium vivax Liver Stage Hypnozoites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the preclinical drug candidate ELQ-300 as a potential agent against the liver stages of Plasmodium vivax, with a particular focus on the dormant hypnozoite stage responsible for disease relapse. This compound is a potent inhibitor of the parasite's mitochondrial cytochrome bc1 complex. While demonstrating significant activity against the replicating liver schizonts of P. vivax, its efficacy against mature, dormant hypnozoites appears limited based on current in vitro data. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the drug's mechanism of action and experimental workflows. The information presented herein is intended to inform further research and development efforts for novel anti-relapse therapies.

Introduction to this compound

This compound is an experimental antimalarial compound belonging to the 4(1H)-quinolone-3-diarylethers class.[1] It has shown potent, broad-spectrum activity against multiple life-cycle stages of Plasmodium species, including the liver, blood, and transmission stages.[2] The primary molecular target of this compound is the cytochrome bc1 (Complex III) of the parasite's mitochondrial electron transport chain.[1] By inhibiting this complex, this compound disrupts essential cellular processes, leading to parasite death.[2] Due to its challenging physicochemical properties, such as poor aqueous solubility, prodrugs of this compound have been developed to improve its oral bioavailability.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its antimalarial effect by binding to the Qi site of the cytochrome bc1 complex in the parasite's mitochondria. This inhibition disrupts the electron transport chain, which is crucial for ATP synthesis and the regeneration of ubiquinone, a key cofactor for pyrimidine biosynthesis. The disruption of these vital pathways is ultimately lethal to the parasite.

Figure 1. Mechanism of action of this compound on the Plasmodium mitochondrial electron transport chain.

Quantitative Data on this compound Efficacy against P. vivax Liver Stages

The following table summarizes the available in vitro efficacy data for this compound against different developmental stages of P. vivax in liver cells. The data is derived from studies using a micropatterned primary human hepatocyte co-culture (MPCC) system.

| Compound | Parasite Stage | Assay Type | IC50 (µM) | % Inhibition (at concentration) | Reference |

| This compound | Schizonts (early) | Prophylactic | 0.0576 | 97.9% at 1.11 µM | [3] |

| This compound | Schizonts (late) | Radical Cure | > 1.11 | 71.9% at 1.11 µM | [3] |

| This compound | Mature Hypnozoites | Radical Cure | > 10.0 | 7.2% at 10.0 µM | [3] |

Note: The ">" symbol indicates that the IC50 value is greater than the highest concentration tested, suggesting low potency against that particular stage.

Experimental Protocols

In Vitro P. vivax Liver Stage Drug Susceptibility Assay using Micropatterned Primary Human Hepatocyte Co-cultures (MPCCs)

This protocol is adapted from "Probing the distinct chemosensitivity of Plasmodium vivax liver stage parasites and demonstration of 8-aminoquinoline radical cure activity in vitro".[3]

Objective: To assess the efficacy of compounds against P. vivax liver schizonts and hypnozoites.

Materials:

-

Cryopreserved primary human hepatocytes

-

3T3-J2 murine embryonic fibroblasts (feeder cells)

-

P. vivax sporozoites

-

Culture medium (e.g., William's E medium supplemented with serum and other growth factors)

-

384-well plates

-

Test compounds (e.g., this compound)

-

Primary antibody: anti-Plasmodium UIS4

-

Secondary antibody: Alexa Fluor-conjugated

-

Nuclear stain: DAPI

-

High-content imaging system

Methodology:

-

Hepatocyte Seeding:

-

Thaw and plate cryopreserved primary human hepatocytes in 384-well plates containing micropatterned collagen spots.

-

Allow hepatocytes to attach and form confluent islands on the collagen spots.

-

Add 3T3-J2 feeder cells to the wells to support long-term hepatocyte viability and function.

-

-

Sporozoite Infection:

-

Add freshly dissected P. vivax sporozoites to the hepatocyte cultures.

-

Centrifuge the plates to facilitate sporozoite contact with the hepatocytes.

-

Incubate for several hours to allow for invasion.

-

-

Compound Administration:

-

Prophylactic Assay: Add test compounds at various concentrations to the cultures shortly after sporozoite invasion (e.g., 3 hours post-infection).

-

Radical Cure Assay: Culture the infected cells for 5-6 days to allow for the development of mature schizonts and dormant hypnozoites. Then, add the test compounds.

-

-

Incubation:

-

Incubate the treated cultures for a defined period (e.g., up to 8 days post-infection).

-

-

Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells and stain with the primary antibody against UIS4 to visualize the parasites.

-

Add the fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Acquire images of the stained cells using a high-content imaging system.

-

Use image analysis software to automatically identify and quantify the number and size of schizonts and hypnozoites based on UIS4 staining and nuclear morphology.

-

Calculate the percent inhibition of parasite growth at each compound concentration relative to untreated controls.

-

Determine the IC50 values by fitting the dose-response data to a suitable model.

-

Figure 2. In vitro experimental workflows for assessing the prophylactic and radical cure activity of this compound.

Discussion and Future Directions

The available data indicates that this compound is a potent inhibitor of P. vivax liver schizonts when administered in a prophylactic regimen.[3] However, its activity against developing schizonts in a radical cure setting and, most critically, against mature hypnozoites, is significantly lower.[3] This suggests that the metabolic state of the parasite may influence its susceptibility to this compound. The dormant nature of hypnozoites, with their reduced metabolic activity, may render them less vulnerable to inhibitors of mitochondrial respiration.

Future research should focus on several key areas:

-

Confirmation of Hypnozoite Activity: More robust in vitro studies are needed to definitively assess the hypnozoiticidal activity of this compound and its prodrugs. This should include assays that measure not only the clearance of hypnozoites but also their viability and ability to reactivate following drug exposure.

-

In Vivo Efficacy in Humanized Mouse Models: The development of humanized mouse models that support P. vivax liver stage development, including hypnozoite formation, offers a valuable platform for in vivo testing of this compound.[1][4] Such studies would provide crucial data on the compound's efficacy in a more physiologically relevant system.

-

Combination Therapy: Given the limited activity of this compound against hypnozoites, combination therapy with a known hypnozoiticidal agent, such as primaquine or tafenoquine, could be explored. Synergistic interactions may allow for lower doses and reduced treatment durations.

-

Mechanism of Hypnozoite Insensitivity: Investigating the molecular basis for the apparent insensitivity of mature hypnozoites to this compound could provide valuable insights into hypnozoite biology and inform the development of novel anti-relapse drugs.

Conclusion

This compound is a promising antimalarial candidate with potent activity against the replicating liver schizonts of P. vivax. However, its utility as a true radical cure agent, capable of eradicating dormant hypnozoites, is questionable based on the current in vitro evidence. Further rigorous investigation using advanced in vitro and in vivo models is essential to fully characterize the potential of this compound and its prodrugs in the fight against relapsing malaria. The detailed experimental protocols and data presented in this guide provide a foundation for these future research endeavors.

References

- 1. A Humanized Mouse Model for Plasmodium vivax to Test Interventions that Block Liver Stage to Blood Stage Transition and Blood Stage Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Humanized Mouse Model for Plasmodium vivax to Test Interventions that Block Liver Stage to Blood Stage Transition and Blood Stage Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the distinct chemosensitivity of Plasmodium vivax liver stage parasites and demonstration of 8-aminoquinoline radical cure activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Evaluating Elq-300 Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elq-300 is a potent, preclinical antimalarial drug candidate belonging to the 4(1H)-quinolone-3-diarylether class of compounds. It exhibits broad activity against multiple life cycle stages of Plasmodium falciparum, including the liver, blood, and transmission stages. A significant feature of this compound is its mechanism of action, which involves the highly selective inhibition of the parasite's mitochondrial cytochrome bc1 complex (Complex III). Specifically, this compound targets the ubiquinone-reduction (Qi) site of this complex, distinguishing it from other inhibitors like atovaquone, which binds to the ubiquinol-oxidation (Qo) site. This distinct binding site contributes to this compound's activity against atovaquone-resistant strains and suggests a low propensity for resistance development. The inhibition of the cytochrome bc1 complex disrupts the electron transport chain, which is vital for pyrimidine biosynthesis in the parasite, leading to a parasiticidal effect.

These application notes provide detailed protocols for cell-based assays to determine the potency of this compound and compounds with a similar mechanism of action.

Data Presentation: Potency of this compound

The following table summarizes the in vitro potency of this compound against various Plasmodium falciparum strains and its direct enzymatic inhibition, as reported in the literature.

| Target | Assay Type | Strain/Source | IC50/EC50 (nM) | Reference |

| P. falciparum Cytochrome bc1 | Cytochrome c Reductase Activity | Purified enzyme | 0.56 | |

| P. falciparum (Asexual blood stage) | SYBR Green I Assay | D6 (Chloroquine-sensitive) | Low nanomolar range | |

| P. falciparum (Asexual blood stage) | SYBR Green I Assay | Dd2 (Multidrug-resistant) | Low nanomolar range | |

| P. falciparum (Asexual blood stage) | SYBR Green I Assay | Tm90-C2B (Atovaquone-resistant) | Low nanomolar range | |

| P. falciparum (Field isolate) | Ex vivo microtest | Drug-resistant | 14.9 (median) | |

| P. vivax (Field isolate) | Ex vivo microtest | Drug-resistant | 17.9 (median) | |

| P. falciparum (Late-stage gametocytes) | Fluorescence-based viability | - | 71.9 |

Experimental Protocols

In Vitro Antiplasmodial Activity using SYBR Green I Fluorescence-Based Assay

This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum. The protocol is adapted from published methods.

Materials:

-

P. falciparum culture (e.g., D6, Dd2, or Tm90-C2B strains)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Plate reader capable of fluorescence measurement (Excitation: ~485 nm, Emission: ~530 nm)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Prepare a parasite culture with an initial parasitemia of 0.2% and a final hematocrit of 2% in complete culture medium.

-

Serially dilute the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.25 nM to 250 nM).

-

Add 100 µL of the parasite culture to each well of a 96-well plate.

-

Add 100 µL of the diluted this compound solutions to the wells in triplicate. Include control wells with no drug and wells with uninfected erythrocytes as a background control.

-

Incubate the plates for 72 hours at 37°C in a controlled gas environment.

-

After incubation, prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution (final concentration 2x).

-

Carefully remove 100 µL of the supernatant from each well and add 100 µL of the SYBR Green I lysis buffer.

-

Mix thoroughly and incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a plate reader.

-

Subtract the background fluorescence from the uninfected erythrocyte controls.

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytochrome bc1 Complex Inhibition Assay (Cytochrome c Reductase Activity)

This enzymatic assay directly measures the inhibitory effect of this compound on the activity of the isolated P. falciparum cytochrome bc1 complex. The protocol is based on previously described methods.

Materials:

-

Isolated, hemozoin-free P. falciparum mitochondrial preparation

-

Horse heart cytochrome c

-

2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (decylubiquinol) as the substrate

-

This compound stock solution (in DMSO)

-

Buffered solution (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.01% β-DDM)

-

Dual-wavelength spectrophotometer

Procedure:

-

Prepare a reaction mixture in a stirred cuvette containing the buffered solution and horse heart cytochrome c.

-

Add the isolated P. falciparum mitochondrial preparation to the cuvette.

-

Add varying concentrations of this compound or the vehicle control (DMSO) to the reaction mixture and incubate briefly.

-

Initiate the reaction by adding the substrate, decylubiquinol.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm with a reference wavelength of 541 nm at 35°C.

-

Calculate the rate of cytochrome c reduction from the initial linear portion of the absorbance curve.

-

Determine the percentage of inhibition of cytochrome c reductase activity for each this compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action in the Q-Cycle

Caption: Mechanism of this compound action on the parasite's cytochrome bc1 complex.

Experimental Workflow for In Vitro Potency Testing

Caption: Workflow for the SYBR Green I based antiplasmodial assay.

Application Notes and Protocols for Elq-300 in Drug-Resistant Malaria Strain Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Elq-300, a potent antimalarial candidate, in the context of drug-resistant Plasmodium falciparum studies. Detailed protocols for key experiments are provided to facilitate the adoption of this compound in research and drug development settings.

Introduction

This compound is a preclinical antimalarial drug candidate belonging to the 4(1H)-quinolone-3-diarylethers class.[1] It exhibits potent activity against multiple life cycle stages of Plasmodium parasites, including the liver, blood, and transmission stages.[2][3] A key feature of this compound is its mechanism of action, which involves the inhibition of the parasite's mitochondrial cytochrome bc1 complex (complex III) at the quinone reductase (Qi) site.[2][4][5] This is distinct from the quinol oxidase (Qo) site targeted by the widely used antimalarial atovaquone.[2][4][5] This differential binding site confers a significant advantage, as this compound retains its efficacy against atovaquone-resistant strains of P. falciparum.[4][6]

The primary challenge associated with this compound has been its poor aqueous solubility and high crystallinity, which can limit its oral bioavailability at higher doses.[3][6][7] To address this, various prodrugs, such as ELQ-331 and ELQ-337, have been developed to enhance its delivery.[2][3][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound and its prodrugs against various strains of Plasmodium, including drug-resistant lines.

Table 1: In Vitro Activity of this compound and Related Compounds against P. falciparum Strains

| Compound | Strain | Resistance Profile | IC50 (nM) | Reference |

| This compound | D6 | Drug Sensitive | 6.0 | [2] |

| Dd2 | Chloroquine Resistant | 6.0 | [2] | |

| Tm90-C2B | Chloroquine and Atovaquone Resistant | 2.0 | [2] | |

| ELQ-331 (Prodrug) | D6 | Drug Sensitive | 6.0 | [2] |

| Dd2 | Chloroquine Resistant | 6.0 | [2] | |

| Tm90-C2B | Chloroquine and Atovaquone Resistant | 4.0 | [2] | |

| Chloroquine | D6 | Drug Sensitive | 10 | [2] |

| Dd2 | Chloroquine Resistant | 140 | [2] | |

| Tm90-C2B | Chloroquine and Atovaquone Resistant | 98 | [2] |

Table 2: Inhibition of Isolated P. falciparum Cytochrome bc1 Complex

| Compound | P. falciparum cytochrome bc1 EC50 (nM) | Human cytochrome bc1 EC50 (nM) | Reference |

| Atovaquone | 2.0 | 460 | [2] |

| This compound | 0.56 | >10,000 | [2] |

| ELQ-331 (Prodrug) | 5,300 | >10,000 | [2] |

| ELQ-337 (Prodrug) | 10,000 | >10,000 | [2] |

Table 3: In Vivo Efficacy of this compound and a Prodrug against P. yoelii in Mice (4-Day Suppression Test)

| Compound | ED50 (mg/kg/day) | ED90 (mg/kg/day) | Non-Recrudescence Dose (mg/kg/day) | Single Dose Cure (mg/kg) | Reference |

| This compound | 0.020 | 0.060 | 1.0 | >20 | [2] |

| ELQ-331 (Prodrug) | 0.020 | 0.050 | 1.0 | 3.0 | [2] |

| Chloroquine | 2.1 | 4.0 | >64 | >64 | [2] |

Signaling Pathway and Mechanism of Action

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain in Plasmodium parasites.

Caption: Mechanism of action of this compound on the parasite's mitochondrial electron transport chain.

Experimental Protocols

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum strains.

Materials:

-

P. falciparum cultures (e.g., D6, Dd2, Tm90-C2B)

-

Complete RPMI 1640 medium